(2R)-1-[(R)-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene
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Overview
Description
(2R)-1-[®-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene is an organophosphorus compound that features a ferrocene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[®-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene typically involves the following steps:
Formation of the ferrocene backbone: This can be achieved through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of the dimethylamino group: This step involves the reaction of the intermediate with dimethylamine under controlled conditions.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Materials Science: It can be used in the development of new materials with unique properties.
Biology and Medicine
Drug Development: The compound may be explored for its potential therapeutic properties.
Biological Studies: It can be used as a probe in biochemical assays.
Industry
Manufacturing: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-1-[®-(Dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)ferrocene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ferrocene backbone provides stability, while the phosphine groups facilitate binding to metal centers, enhancing catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand in coordination chemistry.
Ferrocene: The parent compound with a similar backbone.
Dimethylaminophenylphosphine: A related compound with similar functional groups.
Properties
Molecular Formula |
C45H55FeNP2 |
---|---|
Molecular Weight |
727.7 g/mol |
IUPAC Name |
carbanide;cyclopentane;1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H39NP2.C5H10.2CH3.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;;;/h3-16,18-26,28,35,37-38H,17,27,29H2,1-2H3;1-5H2;2*1H3;/q;;2*-1;+2 |
InChI Key |
ZQUPVKJDNUTBTB-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CN(C)C(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
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